molecular formula C16H14O3 B14181383 1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one CAS No. 872611-40-0

1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one

Cat. No.: B14181383
CAS No.: 872611-40-0
M. Wt: 254.28 g/mol
InChI Key: OKRUBPRNJXRVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one is an organic compound that features a biphenyl structure with an acetyl group and a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one typically involves Friedel-Crafts acylation reactions. The process begins with the acylation of biphenyl using an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally require an inert atmosphere and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The acetyl and hydroxyethanone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The biphenyl structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one: Similar structure but with different substitution pattern.

    1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxypropan-1-one: Similar structure with an additional carbon in the hydroxyalkyl chain.

Uniqueness

1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one is unique due to its specific substitution pattern and the presence of both acetyl and hydroxyethanone groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

872611-40-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(2-acetyl-4-phenylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C16H14O3/c1-11(18)15-9-13(12-5-3-2-4-6-12)7-8-14(15)16(19)10-17/h2-9,17H,10H2,1H3

InChI Key

OKRUBPRNJXRVPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.